![molecular formula C14H16O2 B2459111 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287311-67-3](/img/structure/B2459111.png)
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as BPCA, is a bicyclic amino acid that has gained significant attention in the scientific community due to its unique structure and potential applications. BPCA is a chiral compound with two enantiomers, (R)-BPCA and (S)-BPCA, which have different properties and activities. In
Scientific Research Applications
- Building Block : 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid serves as a valuable building block in synthetic chemistry. Researchers have developed an expedient synthesis method for this compound, expanding the frontiers of contemporary medicinal chemistry .
- Biological Studies : The motif of this bicyclo[1.1.1]pentane derivative has been used as a probe in biological studies, demonstrating its potential utility in drug discovery .
- Molecular Rods and Rotors : Bicyclo[1.1.1]pentane derivatives, including EN300-6761870, have been investigated as molecular rods and rotors in materials science. These compounds exhibit unique properties due to their rigid, cage-like structure .
- Supramolecular Linker Units : Researchers explore the use of these derivatives as supramolecular linker units, contributing to the design of functional materials with tailored properties .
- Aromatic Lipoxin B4 Analogues : The synthesis of a BCP-containing upper chain, which includes EN300-6761870, has enabled the development of related aromatic Lipoxin B4 analogues. These compounds may have implications in inflammation and immune response studies .
- Chromatography Applications : EN300-6761870 can be used as a reference material in analytical chromatography. Its distinct structure makes it a useful standard for method validation and quality control.
Medicinal Chemistry and Drug Discovery
Materials Science
Chemical Biology
Analytical Chemistry
properties
IUPAC Name |
3-(2-phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12(16)14-8-13(9-14,10-14)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCASXOVMOESIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
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